Perchlorate

Übersicht

Beschreibung

Perchlorate is a chemical compound containing the this compound ion, which is composed of one chlorine atom and four oxygen atoms (ClO₄⁻). It is the conjugate base of perchloric acid. This compound compounds are typically colorless solids that exhibit good solubility in water and are known for their strong oxidizing properties. They are commonly used in various industrial applications, including rocket propellants, fireworks, and explosives .

Synthetic Routes and Reaction Conditions:

Electrolysis: this compound salts are often produced through the electrolysis of aqueous solutions of corresponding chlorates.

Chemical Reactions: this compound salts can also be prepared by reacting perchloric acid with bases such as ammonium hydroxide or sodium hydroxide.

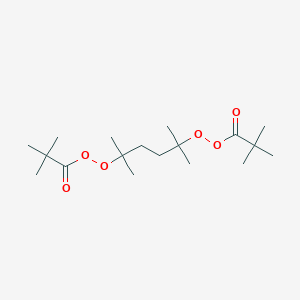

Nucleophilic Substitution: this compound esters are formed via nucleophilic substitution reactions involving this compound salts and alkylating agents in the presence of a nucleophilic catalyst.

Industrial Production Methods:

Electrochemical Process: This process is widely used for the industrial production of this compound salts, particularly ammonium this compound, which is a key ingredient in rocket fuel.

Types of Reactions:

Oxidation: this compound is a strong oxidizing agent and can participate in various oxidation reactions.

Substitution: this compound esters can undergo nucleophilic substitution reactions, where the this compound ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include organic compounds and metals, with conditions often involving high temperatures and the presence of catalysts.

Reduction Reactions: Microbial reduction typically involves this compound-reducing bacteria, while chemical reduction may use agents like hydrogen or metals.

Substitution Reactions: Alkylating agents and nucleophilic catalysts are commonly used in these reactions.

Major Products:

Oxidation: The products of oxidation reactions involving this compound can vary widely, depending on the reactants used.

Reduction: The primary product of this compound reduction is chloride ions.

Substitution: The products of substitution reactions are typically organic compounds with the this compound ion replaced by other nucleophiles.

Wissenschaftliche Forschungsanwendungen

Perchlorat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Perchlorat ist ein wichtiger Bestandteil bei der Herstellung von Raketentreibstoffen, Feuerwerkskörpern und Sprengstoffen.

5. Wirkmechanismus

Perchlorat übt seine Wirkung hauptsächlich durch Hemmung der Jodaufnahme durch die Schilddrüse aus. Diese Hemmung tritt auf, weil Perchlorat-Ionen mit Jodid-Ionen um den Transport in Schilddrüsenzellen konkurrieren. Dadurch wird die Synthese von Schilddrüsenhormonen wie Thyroxin (T4) und Trijodthyronin (T3) gestört, was zu einem verringerten Schilddrüsenhormon-Spiegel führt .

Ähnliche Verbindungen:

Chlorat (ClO₃⁻): Wie Perchlorat ist auch Chlorat ein starkes Oxidationsmittel, aber es ist weniger stabil und weniger häufig in industriellen Anwendungen.

Nitrat (NO₃⁻): Nitrat ist ein weiteres starkes Oxidationsmittel, das in Düngemitteln und Sprengstoffen verwendet wird.

Sulfat (SO₄²⁻): Sulfat ist ein häufiges Anion, das in verschiedenen industriellen und ökologischen Zusammenhängen vorkommt.

Einzigartigkeit des Perchlorats: Die starken oxidierenden Eigenschaften des Perchlorats, seine hohe Stabilität und seine Wasserlöslichkeit machen es unter ähnlichen Verbindungen einzigartig. Seine Fähigkeit, die Jodaufnahme durch die Schilddrüse zu hemmen, unterscheidet es ebenfalls von anderen Oxidationsmitteln .

Wirkmechanismus

Perchlorate exerts its effects primarily by inhibiting the uptake of iodine by the thyroid gland. This inhibition occurs because this compound ions compete with iodide ions for transport into thyroid cells. As a result, the synthesis of thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), is disrupted, leading to decreased thyroid hormone levels .

Vergleich Mit ähnlichen Verbindungen

Chlorate (ClO₃⁻): Like perchlorate, chlorate is a strong oxidizing agent but is less stable and less commonly used in industrial applications.

Nitrate (NO₃⁻): Nitrate is another strong oxidizing agent used in fertilizers and explosives.

Sulfate (SO₄²⁻): Sulfate is a common anion found in various industrial and environmental contexts.

Uniqueness of this compound: this compound’s strong oxidizing properties, high stability, and solubility in water make it unique among similar compounds. Its ability to inhibit iodine uptake by the thyroid gland also distinguishes it from other oxidizing agents .

Eigenschaften

IUPAC Name |

perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4/c2-1(3,4)5/h(H,2,3,4,5)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTRZXGMWDSKGL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85213-55-4 (Parent) | |

| Record name | Perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6024252 | |

| Record name | Perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Perchlorate, n.o.s. appears as crystalline or powdered solids. May explode under exposure to heat or fire. If available, obtain the technical name from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information. | |

| Record name | PERCHLORATE, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14797-73-0 | |

| Record name | PERCHLORATE, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14797-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchlorate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERCHLORATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLA4NZX2P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.